Clavam-2-carboxylate Potassium is a fully characterized 5S-clavam metabolite and a critical pharmacopeial reference standard used in the commercial production and quality control of Potassium Clavulanate. While structurally related to the β-lactamase inhibitor clavulanic acid, clavam-2-carboxylate lacks therapeutic activity and is strictly regulated as a process impurity. In industrial procurement, this compound is sourced exclusively for analytical method validation (AMV), Abbreviated New Drug Application (ANDA) filings, and routine HPLC/TLC batch release testing, where it serves as the definitive benchmark for evaluating downstream extraction and purification efficiency [1].
Substituting Clavam-2-carboxylate Potassium with its free acid form or other 5S-clavam metabolites (such as 2-hydroxymethylclavam) critically compromises regulatory compliance and analytical accuracy. The potassium salt is specifically required to provide exact matrix matching with the active pharmaceutical ingredient (API), Potassium Clavulanate. Using the free acid alters the local pH during the preparation of delicate aqueous standard solutions, risking the degradation of the thermally labile bicyclic ring system before injection. Furthermore, United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs explicitly mandate the quantification of the clavam-2-carboxylate impurity; generic class-level substitutes cannot replicate the specific relative retention time (RRT) required to legally validate API purity [1].
Pharmacopeial compliance requires baseline chromatographic separation between the API and its primary fermentation impurities. Under standard USP HPLC conditions, Clavam-2-carboxylate Potassium elutes with a relative retention time (RRT) of approximately 0.7, cleanly separated from Potassium Clavulanate (RRT 1.0). This 0.3 RRT differential is mandatory to accurately quantify the impurity down to the strict 0.01% regulatory limit[1].
| Evidence Dimension | Relative Retention Time (RRT) |
| Target Compound Data | RRT ~0.7 (Clavam-2-carboxylate Potassium) |
| Comparator Or Baseline | RRT 1.0 (Potassium Clavulanate API) |
| Quantified Difference | 0.3 RRT separation |
| Conditions | USP HPLC method (0.1 M monobasic sodium phosphate mobile phase, pH 4.0, UV detection) |
Baseline separation from the main API peak is mandatory to legally certify that the commercial product contains less than the 0.01% maximum allowable limit of this impurity.
During the industrial scale-up of clavulanic acid extraction, separating the active 3R,5R API from 5S-clavam metabolites is notoriously difficult. Procurement of Clavam-2-carboxylate Potassium allows process chemists to benchmark purification routes. For example, precipitating clavulanic acid as a tertiary octylamine (TOA) salt reduces clavam-2-carboxylate from high fermentation titers to practically undetectable levels, whereas older extraction methods leave trace contamination [1].
| Evidence Dimension | Impurity Clearance Efficiency |
| Target Compound Data | Undetectable clavam-2-carboxylate levels in TOA precipitation |
| Comparator Or Baseline | High retention of clavam-2-carboxylate in crude solvent extracts |
| Quantified Difference | Reduction from high fermentation titers to <0.01% compliance levels |
| Conditions | Industrial solvent extraction (ethyl acetate) and amine salt precipitation |
Procurement of this specific standard allows process engineers to quantitatively prove that their proprietary solvent extraction routes successfully eliminate the most difficult-to-separate structural analog.
Matrix matching is critical for the stability of thermally and hydrolytically labile β-lactam standards. The USP monograph specifies dissolving the potassium salt directly in water to achieve a stable 5 µg/mL standard solution. Attempting to use the free acid form (clavam-2-carboxylic acid) introduces pH shifts that can accelerate the degradation of the standard before injection, skewing the impurity quantification of the API batch[1].
| Evidence Dimension | Standard Solution Preparation Reliability |
| Target Compound Data | Direct dissolution yielding stable pH (Potassium salt) |
| Comparator Or Baseline | Requires buffering or causes pH shifts (Free acid) |
| Quantified Difference | Elimination of pre-dissolution pH adjustment steps |
| Conditions | Preparation of 5 µg/mL standard solutions in unbuffered water |
Using the potassium salt ensures the standard solution remains stable during the analytical run, preventing false-negative impurity reporting and batch release failures.
Essential for certifying that bulk Potassium Clavulanate and Co-amoxiclav formulations meet the stringent pharmacopeial requirement of ≤0.01% clavam-2-carboxylate prior to commercial distribution [1].
Used by chemical engineers to monitor the efficiency of novel amine-precipitation and solvent-extraction protocols designed to separate clavulanic acid from its structurally similar 5S-clavam fermentation byproducts [2].
Required to demonstrate system suitability, column efficiency (≥4000 theoretical plates), and peak resolution during the submission of generic Co-amoxiclav dossiers to regulatory agencies[1].